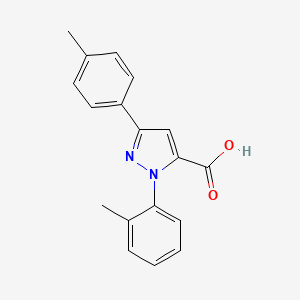
4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Etoxi-3-metoxibencilideno)amino)-3-(3-etoxi fenil)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((4-Etoxi-3-metoxibencilideno)amino)-3-(3-etoxi fenil)-1H-1,2,4-triazol-5(4H)-tiona típicamente implica la condensación de aldehídos apropiados con derivados de hidrazina, seguida de reacciones de ciclización y tionación. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido acético o ácido sulfúrico para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las medidas de control de calidad son esenciales para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((4-Etoxi-3-metoxibencilideno)amino)-3-(3-etoxi fenil)-1H-1,2,4-triazol-5(4H)-tiona puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Conversión a los sulfoxidos o sulfones correspondientes.
Reducción: Reducción del grupo imina a amina.
Sustitución: Reacciones de sustitución nucleofílica en el anillo de triazol.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfones, aminas y derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede usar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas posibilidades de funcionalización.
Biología
En investigación biológica, los derivados de triazol se estudian a menudo por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto puede exhibir actividades similares y se puede utilizar en el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, se pueden explorar las posibles actividades farmacológicas del compuesto para el tratamiento de diversas enfermedades. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de productos químicos especiales, agroquímicos y aplicaciones de ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 4-((4-Etoxi-3-metoxibencilideno)amino)-3-(3-etoxi fenil)-1H-1,2,4-triazol-5(4H)-tiona implica su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, modulando su actividad. El compuesto puede inhibir o activar ciertas vías, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((4-Metoxibencilideno)amino)-3-fenil-1H-1,2,4-triazol-5(4H)-tiona
- 4-((4-Clorobencilideno)amino)-3-(4-metoxifenil)-1H-1,2,4-triazol-5(4H)-tiona
- 4-((4-Bromobencilideno)amino)-3-(4-etoxi fenil)-1H-1,2,4-triazol-5(4H)-tiona
Unicidad
La singularidad de 4-((4-Etoxi-3-metoxibencilideno)amino)-3-(3-etoxi fenil)-1H-1,2,4-triazol-5(4H)-tiona radica en sus sustituyentes específicos, que pueden influir en su reactividad química y actividad biológica. La presencia de grupos etoxi y metoxi puede mejorar su solubilidad e interacción con objetivos biológicos en comparación con compuestos similares.
Propiedades
Número CAS |
613249-77-7 |
|---|---|
Fórmula molecular |
C20H22N4O3S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O3S/c1-4-26-16-8-6-7-15(12-16)19-22-23-20(28)24(19)21-13-14-9-10-17(27-5-2)18(11-14)25-3/h6-13H,4-5H2,1-3H3,(H,23,28)/b21-13+ |
Clave InChI |
CWGABTNNPOQIED-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)



